molecular formula C18H20ClN3O4S B13222072 Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13222072
M. Wt: 409.9 g/mol
InChI Key: BRRNLAQDXKEUFE-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a cyclopropyl group attached to an imidazo[1,2-a]pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the imidazo[1,2-a]pyrazine ring system.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonates, or other derivatives depending on the nucleophile.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazo[1,2-a]pyrazine ring system can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 419.88 g/mol
  • Structural Features :
    • Imidazo[1,2-a]pyrazine core
    • Chlorosulfonyl and cyclopropyl groups

This structure allows the compound to engage in various chemical interactions that can influence biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorosulfonyl group serves as an electrophile, allowing it to react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Receptor Modulation : It could potentially modulate receptor activity through conformational changes induced by binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has shown potential against certain bacterial strains in vitro.
  • Enzyme Interaction Profiles : The compound has been investigated for its ability to interact with protein phosphatases and other enzymes crucial for cellular signaling.

Research Findings

Several studies have explored the biological effects of this compound:

Case Study Examples

  • Antitumor Efficacy :
    • A study evaluated the cytotoxicity of the compound against glioblastoma and breast cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations (nanomolar range), suggesting a promising therapeutic potential.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that the compound exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H...Cyclopropyl group; chlorosulfonyl groupAntitumor; antimicrobial
Benzyl 3-(methylsulfanyl)-5-methylimidazo[1,2-a]pyrazineMethylsulfanyl groupLimited biological activity
Benzyl 4-(trifluoromethyl)-imidazoleTrifluoromethyl groupAntimicrobial properties

The comparison highlights the distinct biological activity profile of Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H... compared to other related compounds.

Properties

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H20ClN3O4S/c19-27(24,25)12-15-17(14-6-7-14)20-16-10-21(8-9-22(15)16)18(23)26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

BRRNLAQDXKEUFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CS(=O)(=O)Cl

Origin of Product

United States

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